molecular formula C21H30O9 B13438130 Gemfibrozil 1-O-beta-Glucuronide-d6

Gemfibrozil 1-O-beta-Glucuronide-d6

Cat. No.: B13438130
M. Wt: 432.5 g/mol
InChI Key: CJMNXSKEVNPQOK-JAJJZQMZSA-N
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Description

Gemfibrozil 1-O-beta-Glucuronide-d6: is a labeled metabolite of gemfibrozil, a lipid-regulating agent used to treat hyperlipidemia. This compound is primarily used in scientific research to study the metabolic pathways and interactions of gemfibrozil. The “d6” in its name indicates that it is a deuterated form, meaning six hydrogen atoms are replaced with deuterium, which is a stable isotope of hydrogen. This labeling helps in tracing and studying the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gemfibrozil 1-O-beta-Glucuronide-d6 is synthesized through the glucuronidation of gemfibrozil. The process involves the enzyme UDP-glucuronosyltransferase (UGT) 2B7, which catalyzes the transfer of glucuronic acid to gemfibrozil, forming the glucuronide conjugate . The reaction typically occurs in the liver and can be replicated in vitro using liver microsomes or recombinant UGT enzymes.

Industrial Production Methods: Industrial production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is carefully controlled to maintain the purity and stability of the compound. The final product is often purified using chromatographic techniques to achieve the desired level of deuteration and purity.

Chemical Reactions Analysis

Types of Reactions: Gemfibrozil 1-O-beta-Glucuronide-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include cytochrome P450 enzymes and NADPH as a cofactor.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidative metabolites and substituted glucuronides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Gemfibrozil: The parent compound, used to treat hyperlipidemia.

    Clofibrate: Another fibrate drug with similar lipid-regulating properties.

    Fenofibrate: A fibrate drug used to reduce cholesterol levels.

Uniqueness: Gemfibrozil 1-O-beta-Glucuronide-d6 is unique due to its deuterated form, which allows for precise tracing and study in metabolic research. The deuterium atoms provide stability and help in distinguishing the compound from its non-deuterated counterparts in analytical studies .

Properties

Molecular Formula

C21H30O9

Molecular Weight

432.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1/i3D3,4D3

InChI Key

CJMNXSKEVNPQOK-JAJJZQMZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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